molecular formula C12H13NO4 B8273899 3-(4-Methyl-2-nitro-phenyl)-acrylic acid ethyl ester

3-(4-Methyl-2-nitro-phenyl)-acrylic acid ethyl ester

Cat. No. B8273899
M. Wt: 235.24 g/mol
InChI Key: RIQHRYBNMBKEQN-UHFFFAOYSA-N
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Patent
US08044073B2

Procedure details

Dibal-H (0.0255 mol) was added at −35° C. to a mixture of 3-(4-methyl-2-nitro-phenyl)-acrylic acid ethyl ester (0.0085 mol) in THF (80 ml) under N2 flow. The mixture was stirred at −35° C. for 15 minutes. H2O (20 ml) was added drop wise at −35° C. under N2 flow. The mixture was half-evaporated. CH2Cl2 was added. The mixture was filtered over celite. Celite was washed with CH2Cl2. The filtrate was washed with H2O. The organic layer was separated, dried (over MgSO4), filtered and the solvent was evaporated. Yield: 2 g of 3-(4-Methyl-2-nitro-phenyl)-prop-2-en-1-ol (e-2) (100%).
Quantity
0.0255 mol
Type
reactant
Reaction Step One
Quantity
0.0085 mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C[Al]CC(C)C)C.C([O:12][C:13](=O)[CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][C:17]=1[N+:23]([O-:25])=[O:24])C.O>C1COCC1>[CH3:22][C:19]1[CH:20]=[CH:21][C:16]([CH:15]=[CH:14][CH2:13][OH:12])=[C:17]([N+:23]([O-:25])=[O:24])[CH:18]=1 |^1:3|

Inputs

Step One
Name
Quantity
0.0255 mol
Type
reactant
Smiles
CC(C)C[Al]CC(C)C
Name
Quantity
0.0085 mol
Type
reactant
Smiles
C(C)OC(C=CC1=C(C=C(C=C1)C)[N+](=O)[O-])=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −35° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was half-evaporated
ADDITION
Type
ADDITION
Details
CH2Cl2 was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite
WASH
Type
WASH
Details
Celite was washed with CH2Cl2
WASH
Type
WASH
Details
The filtrate was washed with H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1=CC(=C(C=C1)C=CCO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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